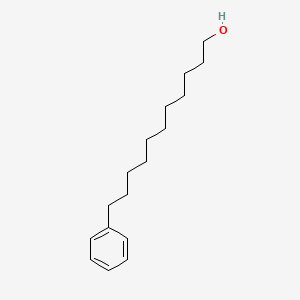
11-Phenylundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Phenylundecan-1-ol is a useful research compound. Its molecular formula is C17H28O and its molecular weight is 248.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds similar to 11-Phenylundecan-1-ol exhibit significant antimicrobial properties. Studies on related phenolic compounds suggest that the presence of a phenyl group enhances the interaction with microbial membranes, potentially leading to increased efficacy against various pathogens .
Quorum Sensing Inhibition
this compound and its analogs have been investigated for their ability to inhibit quorum sensing in bacteria such as Vibrio cholerae. This mechanism can disrupt bacterial communication, reducing virulence and biofilm formation, which is crucial for developing new antibacterial agents .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective qualities. Research into the molecular mechanisms of action indicates potential benefits in treating neurological disorders by modulating neurotransmitter systems .
Materials Science
Surfactant Applications
Due to its amphiphilic nature, this compound can serve as a surfactant in various formulations. Its ability to reduce surface tension makes it suitable for applications in cosmetics and pharmaceuticals, where emulsification is required for product stability .
Polymer Science
The compound can be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it valuable in developing advanced materials for industrial applications .
Environmental Studies
Biodegradability and Environmental Impact
The environmental fate of this compound has been studied concerning its biodegradability. Research indicates that compounds with similar structures degrade under aerobic conditions, suggesting that this compound could be environmentally friendly if released into ecosystems .
Volatile Organic Compound (VOC) Studies
As a volatile organic compound, this compound is relevant in studies examining air quality and human health impacts. Its emission from various sources can be monitored to assess environmental exposure risks .
Case Study 1: Antimicrobial Efficacy
A study conducted on phenolic compounds demonstrated that this compound analogs exhibited significant activity against Staphylococcus aureus, with minimum inhibitory concentrations comparable to established antibiotics. This finding supports the potential use of this compound as a lead structure for developing new antimicrobial agents.
Case Study 2: Quorum Sensing Inhibition
Case Study 3: Environmental Monitoring
A comprehensive study on VOCs identified this compound as a significant contributor to indoor air pollution in urban settings. The research emphasized the need for monitoring such compounds to mitigate health risks associated with prolonged exposure.
Análisis De Reacciones Químicas
Esterification
The hydroxyl group undergoes nucleophilic acyl substitution to form esters:
-
Example : Reaction with acetyl chloride yields 11-phenylundecyl acetate.
-
Conditions : Acid catalysis (e.g., H₂SO₄) or base-mediated (e.g., pyridine).
-
Applications : Esters of 11-phenylundecan-1-ol are intermediates in fragrance and polymer synthesis .
Oxidation
While direct oxidation data is limited, structural analogs suggest potential pathways:
-
Primary Alcohol Oxidation : Strong oxidants (e.g., KMnO₄, CrO₃) may convert the alcohol to 11-phenylundecanoic acid (C₁₇H₂₆O₂) .
-
Benzylic Oxidation : Unlikely due to the phenyl group’s distal position (C11), leaving the primary alcohol as the primary reactive site.
Etherification
Similar compounds (e.g., 11-phenoxyundecanol) are synthesized via nucleophilic substitution:
-
Reagents : Phenol, K₂CO₃, KI (catalyst).
-
Conditions : Reflux in acetone (4 days).
Applicability to this compound :
Activation of the hydroxyl group (e.g., via TosCl) could enable analogous ether formation.
Comparative Reaction Data
Propiedades
Número CAS |
61439-50-7 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
11-phenylundecan-1-ol |
InChI |
InChI=1S/C17H28O/c18-16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h8,10-11,14-15,18H,1-7,9,12-13,16H2 |
Clave InChI |
CVZFWHWOAJIOAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCCCCCCCCCCO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













